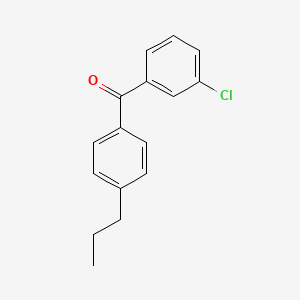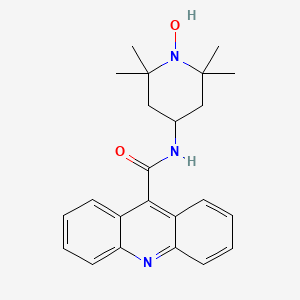
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide
説明
“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is an organic compound with the formula C5H6Me4NOH (Me = CH3). It’s a white solid and is classified as a hydroxylamine . The compound has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .
Molecular Structure Analysis
The molecular structure of “1-Hydroxy-2,2,6,6-tetramethylpiperidine” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
TEMPO is commonly used as an oxidizing agent in organic synthesis . It’s used as a catalyst and chemical oxidant by virtue of being a stable aminoxyl radical .Physical And Chemical Properties Analysis
“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is a white solid with a melting point of 39–40 °C . The molecular weight of “4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl” is 172.248 g·mol−1 .科学的研究の応用
Antitumor Activity and DNA Interaction
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide and its derivatives show promise in cancer research due to their ability to bind to DNA and exhibit antitumor activities. Studies have highlighted the compound's capability to intercalate into DNA, affecting nucleic acid synthesis and potentially inhibiting tumor growth. These acridine derivatives have demonstrated a broad spectrum of activity against solid tumors in vivo, including potential for 100% cures of advanced diseases in certain models, highlighting their importance as a new class of antitumor agents (Atwell et al., 1987; Denny et al., 1987).
Molecular Mechanisms
The molecular mechanisms underlying the antitumor effects of acridine derivatives include interactions with DNA that lead to cytotoxicity and DNA damage. These mechanisms are closely related to the compound's ability to form DNA adducts and interfere with topoisomerase II, a key enzyme in DNA replication and repair. Such interactions are indicative of the potential therapeutic applications of acridine derivatives in cancer treatment (Pastwa et al., 1998).
Biochemical Applications
Beyond antitumor activity, acridine derivatives, including N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide, find applications in biochemistry and material science. They serve as probes in studying biochemical pathways, DNA interactions, and as components in developing new materials with specific biological functions. For instance, nitroxide spin-labeled derivatives have been explored for their roles in inducing specific structural formations in peptides and as probes for electron spin resonance studies (Toniolo et al., 1998).
Synthesis and Chemical Properties
The synthesis and chemical properties of acridine derivatives are critical in tailoring these compounds for specific scientific research applications. Research focuses on developing methods to synthesize these compounds efficiently and understanding their physicochemical properties to optimize their biological activities. This includes studies on their interactions with DNA and the synthesis of analogs with varying substituents to enhance antitumor efficacy or to study DNA-binding mechanisms (Giudice et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15,28H,13-14H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSUZWFZJDIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376320 | |
| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
CAS RN |
216393-51-0 | |
| Record name | N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



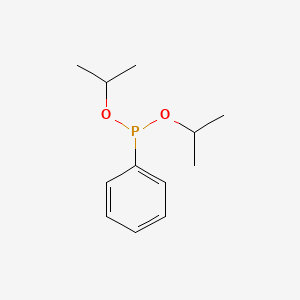
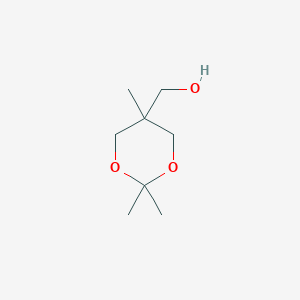

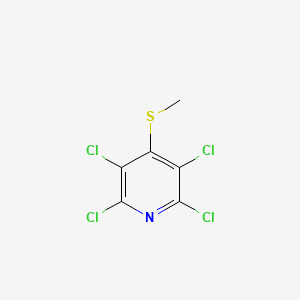
![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)
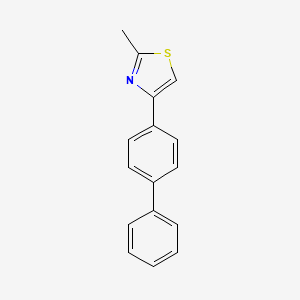
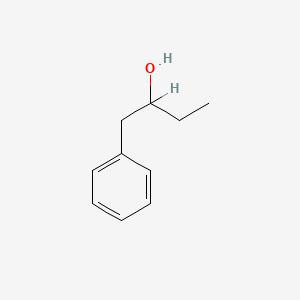

![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)
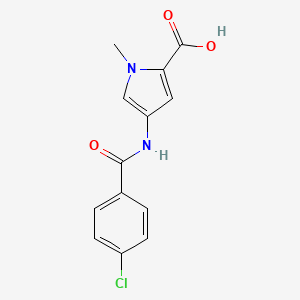

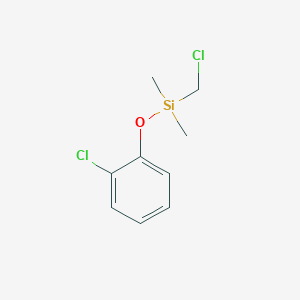
![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)
